4-Methoxy-3-(trifluoromethyl)benzoyl chloride

描述

IUPAC Nomenclature and Systematic Chemical Nomenclature

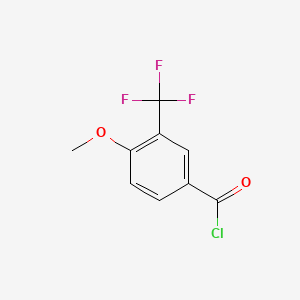

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that accurately reflect its molecular structure and substituent positions. The official IUPAC name is 4-methoxy-3-(trifluoromethyl)benzoyl chloride, which precisely indicates the location and nature of each functional group on the benzene ring. The systematic naming convention begins with the base structure of benzoyl chloride, representing a benzene ring with an attached carbonyl chloride group. The numbering system starts from the carbon atom bearing the carbonyl chloride functionality, designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The methoxy substituent (-OCH₃) occupies the 4-position, also known as the para position relative to the carbonyl chloride group. This positioning creates a para-substituted pattern that significantly influences the electronic properties of the molecule. The trifluoromethyl group (-CF₃) is located at the 3-position, representing the meta position relative to the carbonyl chloride functionality. This specific substitution pattern creates a unique electronic environment where the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group exert opposing electronic effects on the aromatic system.

Alternative nomenclature systems provide additional descriptive names for this compound, including 3-trifluoromethyl-p-anisoyl chloride and 5-chlorocarbonyl-2-methoxybenzotrifluoride. These naming conventions emphasize different structural features while maintaining chemical accuracy. The term "anisoyl" refers to the methoxy-substituted benzoyl system, reflecting the historical nomenclature traditions in organic chemistry. The systematic Chemical Abstracts Service registry number 98187-18-9 provides unambiguous identification for database searches and regulatory documentation.

The molecular identifier codes further support systematic identification through standardized formats. The Simplified Molecular Input Line Entry System representation is COC1=CC=C(C=C1C(F)(F)F)C(Cl)=O, which encodes the complete molecular structure in a linear format. The International Chemical Identifier key PBKYPTQBAQQVPT-UHFFFAOYSA-N provides a unique alphanumeric hash that enables precise database matching across different chemical information systems.

属性

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(8(10)14)4-6(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYPTQBAQQVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379507 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-18-9 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation of 4-Methoxybenzoyl Chloride to 4-Trichloromethoxybenzoyl Chloride

A crucial intermediate in the synthesis of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride is 4-trichloromethoxybenzoyl chloride, which can be prepared by direct chlorination of 4-methoxybenzoyl chloride.

- Method : Chlorination is carried out by treating 4-methoxybenzoyl chloride with molecular chlorine at elevated temperatures (150°C to 225°C), without the need for a chlorination catalyst or radical initiators such as phosphorus pentachloride or UV light. The reaction is performed neat (without solvent) and in the absence of light that could initiate radical formation.

- Temperature Control : The process typically starts at 150–170°C and gradually increases to 210–225°C to optimize yield and minimize side reactions.

- Advantages : This method avoids the disadvantages of prior processes that required expensive or inconvenient catalysts and light sources, offering a cleaner and more practical approach.

- Outcome : The product, 4-trichloromethoxybenzoyl chloride, serves as a key precursor for further fluorination steps.

- Reference : US Patent US4318866A details this method and its operational parameters.

Conversion of 4-Trichloromethylbenzoyl Chloride to 4-Trifluoromethylbenzoyl Chloride via Halogen Exchange

The trifluoromethyl group is introduced by fluorinating the trichloromethyl group on the benzoyl chloride intermediate.

Step A: Hydrolysis of Bis(trichloromethyl)benzene

- Starting from 1,4-bis(trichloromethyl)benzene, hydrolysis with approximately one mole of water in the presence of a catalytic amount of ferric chloride (FeCl3) at 120–130°C produces 4-trichloromethylbenzoyl chloride.

- The reaction mixture contains about 74% of the desired 4-trichloromethylbenzoyl chloride after fractional distillation.

Step B: Fluorination Using Anhydrous Hydrogen Fluoride (HF)

- The 4-trichloromethylbenzoyl chloride is reacted with about three moles or less of anhydrous HF vapor in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5).

- The reaction is conducted at 60–75°C with stirring while bubbling HF vapor into the reactor over a period ranging from 45 minutes to 90 minutes, followed by an additional hour of stirring at reaction temperature.

- The product mixture typically contains a major portion (~55%) of 4-trifluoromethylbenzoyl chloride, along with minor amounts of 4-trifluoromethylbenzoyl fluoride and mixed halogenated byproducts.

- Gas chromatographic and spectral analyses confirm the structure and purity of the trifluoromethylated product.

- Reference : US Patent US4500471A provides detailed reaction conditions, catalyst ratios, temperatures, and product distributions.

Summary Table of Preparation Steps for this compound

Research Findings and Analytical Data

- Product Purity and Composition : Gas chromatographic analysis of the fluorination reaction mixtures shows a distribution of trifluoromethylbenzoyl chloride as the major product (approximately 55%), with trifluoromethylbenzoyl fluoride and minor mixed halogenated byproducts present in smaller amounts (<10%).

- Spectral Confirmation : Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry analyses confirm the successful substitution of the trifluoromethyl group and the presence of the methoxy substituent on the benzoyl chloride ring.

- Reaction Optimization : Temperature control and catalyst loading (antimony pentachloride) are critical parameters influencing yield and selectivity. Excessive HF or higher temperatures can lead to increased byproduct formation.

化学反应分析

Types of Reactions: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Suzuki-Miyaura Coupling: It participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under basic conditions (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.

Suzuki-Miyaura Coupling: The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent such as toluene or DMF.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

科学研究应用

Synthesis and Reactivity

The compound features a reactive acyl chloride group, making it an effective acylating agent. It can introduce acyl groups onto various nucleophiles, facilitating the formation of amides, esters, and ketones. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, while the methoxy group activates the aromatic ring for further substitution reactions .

Organic Synthesis

This compound serves as a building block in synthesizing complex organic molecules. Its unique functional groups allow for:

- Formation of Amides and Esters : The acyl chloride can react with amines or alcohols to form corresponding amides or esters, which are critical in drug development and materials science.

| Reaction Type | Reactants | Products |

|---|---|---|

| Acylation | Amine | Amide |

| Acylation | Alcohol | Ester |

Pharmaceutical Development

The compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it has been explored in developing novel acaricides like pyflubumide, where its acylation properties enhance biological activity against pests . The introduction of the trifluoromethyl group is known to improve the pharmacokinetic properties of active compounds.

Chemical Modification of Biomolecules

Due to its reactive nature, this compound can modify biomolecules such as proteins and peptides. This modification can be crucial for:

- Activity Modulation : Altering the activity or stability of biomolecules for therapeutic applications.

Materials Science

The compound's rigid structure and electronic properties make it suitable for developing novel functional materials. Its potential applications include:

- Electronic Materials : Creating materials with specific electronic or optical properties due to the presence of electron-withdrawing and donating groups.

Case Study 1: Synthesis of Pyflubumide

In a study on pyflubumide synthesis, researchers utilized this compound as a key intermediate. The compound was reacted with amines to produce derivatives with enhanced acaricidal activity. The results indicated that acyl-substituted derivatives showed significantly improved biological activity compared to non-substituted analogs .

Case Study 2: Development of New Agrochemicals

Research has demonstrated that substituents like trifluoromethyl enhance the efficacy of agrochemicals synthesized from acyl chlorides. The introduction of this group via this compound has been linked to increased penetration and metabolic activation within target organisms .

作用机制

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters . The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(Trifluoromethyl)benzoyl Chloride (CAS: 2251-65-2)

- Molecular Formula : C₈H₄ClF₃O

- Molecular Weight : 208.56 g/mol .

- Key Differences :

- Physical Properties : Density = 1.38 g/mL; available as a liquid at room temperature .

4-(Trifluoromethyl)benzoyl Chloride (CAS: 329-15-7)

- Molecular Formula : C₈H₄ClF₃O

- Molecular Weight : 208.56 g/mol .

- Key Differences :

- The trifluoromethyl group at the 4-position creates a stronger electron-withdrawing effect than the 3-position, leading to higher reactivity.

- Boiling point = 78–79°C at 16 mmHg, significantly lower than 4-methoxy-3-(trifluoromethyl)benzoyl chloride (244°C) due to lower molecular weight and absence of methoxy .

Functional Group Variations

4-Methyl-3-(trifluoromethyl)benzoyl Chloride (CAS: 261952-11-8)

2,4,5-Trifluoro-3-methoxybenzoyl Chloride

Fluorination Patterns

4-Fluoro-3-(trifluoromethyl)benzoyl Chloride (CAS: 189807-21-4)

3,5-Difluoro-4-methyl-benzoyl Chloride (CAS: 103877-74-3)

Comparative Data Table

生物活性

4-Methoxy-3-(trifluoromethyl)benzoyl chloride is an organic compound characterized by its molecular formula and a molecular weight of 238.59 g/mol. It features a benzoyl chloride structure with a methoxy and a trifluoromethyl group, which significantly influence its biological activity and synthetic utility. This article reviews the biological activity of this compound, focusing on its potential applications in drug development, antimicrobial properties, and interaction with biological systems.

The compound is typically a colorless to yellow liquid with a boiling point of approximately 244 °C. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups enhances its lipophilicity and reactivity compared to other benzoyl chlorides, making it particularly valuable in synthetic organic chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The trifluoromethyl group has been associated with enhanced antibacterial properties against various strains of bacteria, including Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 0.39 to 6.25 mg/L, demonstrating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | E. faecalis, S. aureus | 0.39 - 6.25 |

| Benzoyl Chloride | Various | >200 |

| 4-Methoxybenzoyl Chloride | E. coli | >5000 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in various cell lines. Research indicates that the compound can inhibit cell growth in cancer cell lines, with IC50 values indicating significant efficacy at concentrations as low as 225 µM in MCF-7 breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis, cell cycle arrest |

| A549 | >500 | Minimal effect observed |

Synthetic Applications

The reactive acyl chloride functionality allows for the introduction of the 4-methoxy-3-(trifluoromethyl)benzoyl moiety onto various nucleophiles, facilitating the synthesis of amides, esters, and other derivatives that may possess biological activity. This property makes it a valuable building block in medicinal chemistry and materials science .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting that the presence of such groups can be critical for developing new antibiotics .

- Cancer Research : In vitro studies showed that compounds derived from benzoyl chlorides with methoxy and trifluoromethyl substituents had promising results against breast cancer cells, indicating potential pathways for therapeutic development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Methoxy-3-(trifluoromethyl)benzoyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of its corresponding benzoic acid derivative. A common approach involves reacting 4-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction is monitored by TLC or GC-MS to confirm completion. Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization .

- Key Considerations : Moisture must be rigorously excluded to avoid hydrolysis. Anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) are essential for high yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The carbonyl (C=O) signal appears near 170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z corresponding to C₉H₆ClF₃O₂ (exact mass: 238.59 g/mol) .

- Elemental Analysis : Matches theoretical C, H, and Cl content within ±0.3% .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The acyl chloride group reacts vigorously with nucleophiles such as amines, alcohols, or thiols. For example:

- Amide Formation : React with primary amines (e.g., benzylamine) in dry THF at 0–5°C to yield substituted benzamides.

- Esterification : Combine with alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) to form esters .

- Key Consideration : Reactions are exothermic; temperature control prevents decomposition.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in Friedel-Crafts acylations?

- Methodological Answer : The electron-withdrawing -CF₃ group deactivates the benzene ring, directing electrophilic attack to the para position relative to the methoxy (-OCH₃) group. Researchers can optimize yields by using Lewis acids (e.g., AlCl₃) in dichloroethane at 60°C. Competitive hydrolysis is minimized by maintaining anhydrous conditions .

- Data Contradiction : Some studies report reduced reactivity due to steric hindrance from -CF₃, necessitating higher catalyst loadings .

Q. What strategies mitigate hydrolysis during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert gas (Ar) in amber glass vials at –20°C. Desiccants (e.g., molecular sieves) prevent moisture ingress .

- Handling : Use Schlenk lines for transfers. Hydrolysis kinetics can be studied via IR spectroscopy by tracking the disappearance of the C=O stretch at ~1770 cm⁻¹ .

Q. How is this compound utilized in synthesizing bioactive molecules or advanced materials?

- Methodological Answer :

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors. For example, coupling with pyridine derivatives via Pd-catalyzed cross-coupling yields candidates with antitumor activity .

- Polymer Chemistry : Incorporation into polyamides enhances thermal stability (TGA data shows decomposition >300°C) .

Key Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。